molecular formula C29H33NO6 B13448084 N-[(2R,3S,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide

N-[(2R,3S,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide

Cat. No.: B13448084
M. Wt: 491.6 g/mol
InChI Key: JUMIDJUZUBPQHV-FUIJPYTFSA-N
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Description

N-[(2R,3S,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide is a complex organic compound with a unique structure. This compound features multiple phenylmethoxy groups and a hydroxyl group attached to an oxane ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide typically involves multiple steps:

    Formation of the Oxane Ring: The initial step involves the formation of the oxane ring through a cyclization reaction.

    Introduction of Phenylmethoxy Groups: The phenylmethoxy groups are introduced via nucleophilic substitution reactions.

    Hydroxylation: The hydroxyl group is added through a hydroxylation reaction, often using reagents like osmium tetroxide.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxane ring into a more saturated form.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydride (NaH) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated oxane derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(2R,3S,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2R,3S,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3S,4R,5S,6R)-5-hydroxy-2,4-bis(methoxy)-6-(methoxymethyl)oxan-3-yl]acetamide
  • N-[(2R,3S,4R,5S,6R)-5-hydroxy-2,4-bis(ethoxy)-6-(ethoxymethyl)oxan-3-yl]acetamide

Uniqueness

N-[(2R,3S,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide is unique due to its multiple phenylmethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with simpler alkoxy groups.

Properties

Molecular Formula

C29H33NO6

Molecular Weight

491.6 g/mol

IUPAC Name

N-[(2R,3S,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C29H33NO6/c1-21(31)30-26-28(34-18-23-13-7-3-8-14-23)27(32)25(20-33-17-22-11-5-2-6-12-22)36-29(26)35-19-24-15-9-4-10-16-24/h2-16,25-29,32H,17-20H2,1H3,(H,30,31)/t25-,26+,27-,28-,29-/m1/s1

InChI Key

JUMIDJUZUBPQHV-FUIJPYTFSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4

Origin of Product

United States

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